molecular formula C14H22N2O2S B500244 N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide CAS No. 941912-94-3

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

Cat. No.: B500244
CAS No.: 941912-94-3
M. Wt: 282.4g/mol
InChI Key: GTZKEBCXPWYSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a piperidine ring, which is further substituted with a 2,4-dimethylphenyl group and a methyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

This compound interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .

Biochemical Pathways

The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.

Pharmacokinetics

In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .

Result of Action

The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diamines, under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Substitution with 2,4-Dimethylphenyl Group: The final step involves the substitution of the piperidine ring with the 2,4-dimethylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, with reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Sodium azide, alkyl halides; reactions are conducted in polar aprotic solvents such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Azides, alkylated derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the functional group attached to the phenyl ring.

    N-(2,4-Dimethylphenyl)-N’-methylformamidine: Similar in structure but contains a formamidine group instead of a sulfonamide group.

    2,4-Dimethylphenyl isocyanate: Contains the same phenyl group but with an isocyanate functional group.

Uniqueness

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide is unique due to its combination of a piperidine ring and a sulfonamide group, which imparts specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKEBCXPWYSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.